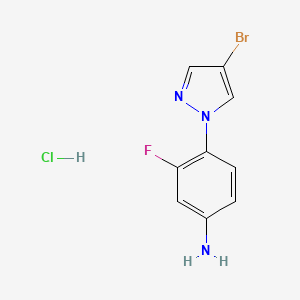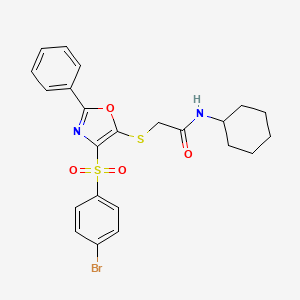
2-((4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a sulfonyl group, an oxazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the oxazole ring and the sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo electrophilic aromatic substitution reactions , and the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl and acetamide groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Thiophene Derivatives and Carcinogenic Evaluation
Thiophene analogs, resembling the structure of known carcinogens, have been synthesized and evaluated for potential carcinogenicity. These studies focus on understanding the structural activity relationships and carcinogenic potential of novel compounds, offering insights into the design of safer chemicals. The evaluation in vitro, including Ames test and cell-transformation assay, helps in predicting their in vivo carcinogenicity, which is crucial for drug development and environmental safety assessments (Ashby et al., 1978).
Anticancer Agents Development
Mafosfamide, an oxazaphosphorine agent and a cyclophosphamide analog, demonstrates the application potential of novel compounds in cancer treatment. Preclinical investigations and clinical trials have shown its effectiveness against various cancer cells, highlighting the therapeutic potential of structurally complex molecules in oncology. Mafosfamide's journey from in vitro studies to clinical trials underscores the importance of comprehensive research in drug development (Mazur et al., 2012).
Novel Synthetic Opioids Exploration
The study of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, emphasizes the exploration of new therapeutic compounds with euphoric effects. This research area focuses on the chemistry and pharmacology of novel compounds, their emergence as substances of abuse, and their potential therapeutic applications. The continuous monitoring and evaluation of such compounds are crucial for public health and regulatory purposes (Sharma et al., 2018).
Sulfonamide Derivatives and Drug Development
Sulfonamides, including sulfonamide inhibitors and sulfonylureas, have wide-ranging applications in medicine, from antibacterial to anticancer agents. Their structural diversity and therapeutic potential make them a significant class of compounds in drug discovery. Recent patents and scientific literature review on sulfonamides reveal ongoing research into novel derivatives with improved selectivity and therapeutic efficacy, demonstrating the critical role of sulfonamide groups in medicinal chemistry (Carta et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZETDRWQVCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
![4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2569347.png)
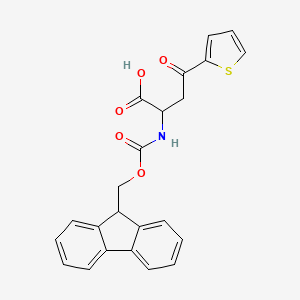
![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
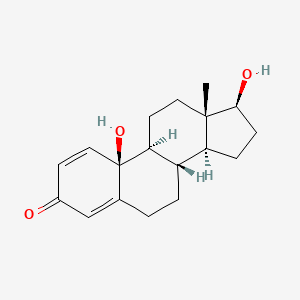
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
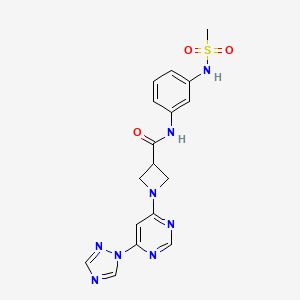
![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)

